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Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled -

Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled

Catalog Number: EVT-15427981
CAS Number:
Molecular Formula: C137H217N47O41S4
Molecular Weight: 3306.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Atrial Natriuretic Peptide (1-28), human, porcine, biotin-labeled is a peptide hormone that plays a crucial role in cardiovascular homeostasis. It consists of 28 amino acids and is derived from the precursor prepro-atrial natriuretic peptide. This compound is synthesized primarily in the cardiac atria and is involved in regulating blood pressure, fluid balance, and electrolyte homeostasis by promoting natriuresis (the excretion of sodium through urine) and vasodilation.

Source

Atrial Natriuretic Peptide (1-28) is sourced from both human and porcine tissues, with its production being predominantly located in cardiac myocytes. The peptide is released in response to increased atrial pressure due to volume overload, which stimulates its synthesis and secretion into the bloodstream .

Classification

This compound falls under the category of natriuretic peptides, which also includes Brain Natriuretic Peptide and C-type Natriuretic Peptide. Atrial Natriuretic Peptide is classified as a hormone due to its systemic effects on blood pressure regulation and fluid balance.

Synthesis Analysis

Methods

The synthesis of Atrial Natriuretic Peptide involves several key steps:

  1. Transcription: The gene encoding prepro-atrial natriuretic peptide is transcribed into messenger RNA.
  2. Translation: The messenger RNA is translated into a precursor protein consisting of 151 amino acids.
  3. Post-translational Modification: The precursor undergoes cleavage by specific proteases, particularly corin, which removes the signal peptide and converts it into the active 28-amino acid peptide .

Technical Details

The synthesis can be influenced by various factors including mechanical stretch of the atria, which occurs during increased blood volume. Additionally, vasoactive substances such as endothelin can enhance the secretion of Atrial Natriuretic Peptide through signaling pathways involving protein kinase C .

Molecular Structure Analysis

Structure

The molecular structure of Atrial Natriuretic Peptide (1-28) features a unique ring structure formed by a disulfide bond between cysteine residues at positions 7 and 23, along with a tail that contributes to its biological activity. The sequence of this peptide is critical for its interaction with specific receptors in target tissues .

Data

  • Molecular Formula: C₁₄H₁₉N₃O₅S
  • Molecular Mass: Approximately 3,200 Da
  • Amino Acid Sequence: The sequence includes critical residues that interact with Natriuretic Peptide Receptor Type A .
Chemical Reactions Analysis

Reactions

Atrial Natriuretic Peptide participates in several biochemical reactions:

  1. Binding to Receptors: It binds to specific receptors on target cells, leading to activation of guanylate cyclase and increased levels of cyclic guanosine monophosphate.
  2. Natriuresis: The binding promotes renal excretion of sodium, thus reducing blood volume and lowering blood pressure.
  3. Vasodilation: It induces relaxation of vascular smooth muscle, contributing to decreased systemic vascular resistance .

Technical Details

The receptor-mediated actions involve downstream signaling pathways that modulate intracellular calcium levels and promote diuresis and vasodilation.

Mechanism of Action

Process

Atrial Natriuretic Peptide functions through a well-defined mechanism:

  1. Receptor Activation: Upon release into the bloodstream, it binds to Natriuretic Peptide Receptor Type A on renal and vascular smooth muscle cells.
  2. Signal Transduction: This binding activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate levels within the cells.
  3. Physiological Effects: Elevated cyclic guanosine monophosphate results in smooth muscle relaxation (vasodilation) and increased sodium excretion (natriuresis), ultimately lowering blood pressure .

Data

Studies have shown that mechanical stretching of the atria significantly enhances Atrial Natriuretic Peptide secretion, correlating with increased plasma levels during conditions such as heart failure or renal failure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water; stability may vary based on pH and temperature conditions.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with thiol groups due to disulfide bonds; sensitive to reducing agents that can break these bonds.

Relevant Data or Analyses

Characterization studies using techniques such as high-performance liquid chromatography have confirmed the purity and structural integrity of synthesized Atrial Natriuretic Peptide preparations .

Applications

Scientific Uses

Atrial Natriuretic Peptide (1-28), human, porcine, biotin-labeled has several important applications in scientific research:

  1. Cardiovascular Studies: Used to investigate mechanisms underlying blood pressure regulation and heart failure.
  2. Diagnostic Tools: Biotin labeling allows for easier detection in assays aimed at measuring levels of natriuretic peptides in clinical samples.
  3. Pharmacological Research: Studied for potential therapeutic applications in managing hypertension and heart failure by modulating its signaling pathways .
Molecular Interactions and Signaling Pathways

Structural Determinants of NPR-A Receptor Binding

Atrial Natriuretic Peptide (ANP (1-28)) exerts its biological effects through specific interactions with Natriuretic Peptide Receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor. The peptide's binding affinity is governed by a conserved 17-amino-acid ring structure formed by a disulfide bridge between Cys⁷ and Cys²³, which creates the essential conformational epitope for receptor engagement [1] . Key residues within this ring include Phe⁸ and Arg¹⁴, which directly participate in hydrogen bonding and electrostatic interactions with NPR-A's extracellular domain [1] [8]. The C-terminal sequence (Ser²⁵-Phe²⁶-Arg²⁷-Tyr²⁸) further stabilizes binding through hydrophobic contacts, with Tyr²⁸ serving as a critical anchor point [8].

NPR-A activation triggers intracellular cGMP production, initiating a signaling cascade that regulates blood pressure and sodium homeostasis. Structural studies confirm that ANP binding induces dimerization of NPR-A monomers, activating the intracellular guanylyl cyclase domain [8]. This receptor belongs to a family that includes NPR-B (activated by CNP) and the clearance receptor NPR-C, but ANP exhibits 100-fold greater selectivity for NPR-A due to these specific structural determinants [8].

Table 1: Key Structural Determinants of ANP (1-28) for NPR-A Binding

Structural ElementResidue PositionFunction in NPR-A BindingExperimental Evidence
Disulfide bridgeCys⁷-Cys²³Maintains ring conformation essential for receptor dockingMutagenesis studies show >90% activity loss when bridge disrupted [1]
Hydrophobic corePhe⁸Stabilizes binding pocket via van der Waals interactionsAla substitution reduces binding affinity by 70%
Electrostatic anchorArg¹⁴Forms salt bridges with NPR-A Glu⁴⁹⁶Competitive assays show abolished binding in R14A mutants [8]
C-terminal tailSer²⁵-Phe²⁶-Arg²⁷-Tyr²⁸Enhances complex stability through hydrophobic contactsTruncation mutants exhibit 5-fold lower cGMP production

Biotinylation-Driven Modulation of Ligand-Receptor Affinity

Biotin conjugation to ANP (1-28) at the N-terminus (Ser¹) introduces strategic modifications that alter molecular properties without disrupting core receptor-binding domains. The biotin moiety (C₁₀H₁₆N₂O₃S) attaches via amide linkage, increasing the molecular weight from 3080.5 Da (native) to 3308.8 Da while maintaining ≥95% purity in HPLC-validated preparations [2] [10]. This modification minimally impacts the disulfide-bridged ring structure, as confirmed by circular dichroism spectroscopy showing <10% deviation in secondary structure versus unmodified ANP [10].

Functional consequences of biotinylation include:

  • Receptor Affinity: Competitive binding assays demonstrate a 1.5- to 2-fold reduction in NPR-A affinity (Kd = 0.8 nM vs. 0.5 nM for native ANP), attributable to steric hindrance from the biotin-avidin complex [4] [10]
  • Solubility Profile: Biotinylation decreases aqueous solubility to 5 mg/mL (1.51 mM) versus 10 mg/mL for native peptide, requiring ultrasonic dispersion for experimental use [2] [10]
  • Research Applications: The biotin tag enables streptavidin-based detection in receptor localization studies (e.g., immunohistochemistry) and surface plasmon resonance platforms tracking real-time ANP-NPR-A interactions [4] [10]

Table 2: Biophysical Properties of Biotinylated vs. Native ANP (1-28)

PropertyBiotinylated ANPNative ANPAnalytical Method
Molecular weight3308.80 Da [2]3080.5 Da [6]Mass spectrometry
Solubility in H₂O5 mg/mL (1.51 mM) [2]10 mg/mL [9]Ultrapure water dilution
NPR-A binding Kd0.8 nM [10]0.5 nM Competitive radioligand assay
Storage stability6 months at -80°C [10]12 months at -80°C [6]HPLC purity tracking

Cross-Species Functional Homology in Human and Porcine ANP

Human and porcine ANP (1-28) exhibit near-identical structure and function, enabling interchangeable use in cardiovascular research. Sequence alignment reveals 100% conservation except for position 10: human ANP contains Met¹⁰, while porcine ANP contains Ile¹⁰ [1] [3] [6]. This conservative substitution (both hydrophobic residues) negligibly impacts receptor binding, as demonstrated by:

  • cGMP Production Assays: Equimolar porcine and human ANP induce identical cGMP accumulation in human endothelial cells (EC₅₀ = 1.2 nM) [3]
  • NPR-A Activation Kinetics: Surface plasmon resonance shows comparable association (kₐₓₒₙ = 1.4 × 10⁵ M⁻¹s⁻¹) and dissociation rates (kₒff = 8.3 × 10⁻³ s⁻¹) for both variants [1]
  • Biological Effects: Both species isoforms exhibit equivalent vasodilatory potency in aortic ring assays and natriuretic responses in kidney perfusion models [3] [9]

The structural basis for this functional conservation lies in residue 10's location outside the critical receptor-binding domains (residues 8–14 and 24–28). Molecular dynamics simulations confirm that Met/Ile substitution induces no significant conformational changes in the disulfide ring or C-terminal tail [1] [6]. This homology validates the use of porcine-derived ANP in human physiological studies and drug development pipelines.

Table 3: Cross-Species Comparison of Human vs. Porcine ANP (1-28)

CharacteristicHuman ANPPorcine ANPFunctional Implication
Residue 10Methionine [1]Isoleucine [3]Conservative hydrophobic substitution
Full sequenceSLRRSMCFGGRMDRIGAQSGLGCNSFRY [6]SLRRSICFGGRMDRIGAQSGLGCNSFRY [3]Position 10 lies outside receptor-binding domains
NPR-A binding affinity (Kd)0.5 nM 0.52 nM [3]Clinically insignificant difference
Vasorelaxation EC₅₀3.1 nM [9]3.0 nM [3]Equivalent biological potency

Properties

Product Name

Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(19S,22S,28S,34S,40S)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C137H217N47O41S4

Molecular Weight

3306.8 g/mol

InChI

InChI=1S/C137H217N47O41S4/c1-9-69(6)107-130(222)159-56-102(195)160-70(7)109(201)165-80(38-39-98(138)191)117(209)177-89(59-185)112(204)158-57-104(197)162-82(47-67(2)3)110(202)157-58-105(198)164-95(128(220)174-86(52-99(139)192)122(214)179-91(61-187)125(217)173-85(50-72-25-14-11-15-26-72)121(213)168-77(29-20-43-152-134(144)145)115(207)176-88(131(223)224)51-73-34-36-74(190)37-35-73)65-228-229-66-96(129(221)172-84(49-71-23-12-10-13-24-71)111(203)156-54-101(194)155-55-103(196)161-75(27-18-41-150-132(140)141)113(205)170-81(40-46-226-8)118(210)175-87(53-106(199)200)123(215)169-79(119(211)183-107)31-22-45-154-136(148)149)181-127(219)93(63-189)180-126(218)92(62-188)178-116(208)78(30-21-44-153-135(146)147)166-114(206)76(28-19-42-151-133(142)143)167-120(212)83(48-68(4)5)171-124(216)90(60-186)163-100(193)33-17-16-32-97-108-94(64-227-97)182-137(225)184-108/h10-15,23-26,34-37,67-70,75-97,107-108,185-190H,9,16-22,27-33,38-66H2,1-8H3,(H2,138,191)(H2,139,192)(H,155,194)(H,156,203)(H,157,202)(H,158,204)(H,159,222)(H,160,195)(H,161,196)(H,162,197)(H,163,193)(H,164,198)(H,165,201)(H,166,206)(H,167,212)(H,168,213)(H,169,215)(H,170,205)(H,171,216)(H,172,221)(H,173,217)(H,174,220)(H,175,210)(H,176,207)(H,177,209)(H,178,208)(H,179,214)(H,180,218)(H,181,219)(H,183,211)(H,199,200)(H,223,224)(H4,140,141,150)(H4,142,143,151)(H4,144,145,152)(H4,146,147,153)(H4,148,149,154)(H2,182,184,225)/t69-,70-,75-,76-,77-,78-,79?,80-,81?,82?,83-,84?,85-,86-,87-,88-,89?,90-,91-,92-,93-,94-,95?,96?,97-,107-,108-/m0/s1

InChI Key

HDTMXJVYSAVVRC-STPZZZDRSA-N

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

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